N-benzyl-1-(4-bromobenzyl)-N-ethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE is a complex organic compound characterized by the presence of benzyl, bromobenzyl, piperidyl, and ethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE typically involves multiple steps, including the preparation of intermediate compounds such as 4-bromobenzyl bromide and piperidine derivatives. One common method involves the N-alkylation of piperidine with 4-bromobenzyl bromide, followed by further functionalization with benzyl and ethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromobenzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone, which facilitates the formation of more reactive intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A precursor in the synthesis of N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE.
4-Bromo-N-methylbenzylamine: Shares structural similarities and is used in related synthetic applications.
Uniqueness
N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27BrN2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-benzyl-1-[(4-bromophenyl)methyl]-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C21H27BrN2/c1-2-24(17-18-6-4-3-5-7-18)21-12-14-23(15-13-21)16-19-8-10-20(22)11-9-19/h3-11,21H,2,12-17H2,1H3 |
InChI Key |
JJOUTTRVWGCOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.